Methyl 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylate
Description
Methyl 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a synthetic heterocyclic compound featuring a fused benzo[d]imidazole core linked to a pyrrolopyridine moiety. Key structural attributes include:
- Benzo[d]imidazole: A bicyclic aromatic system with a methoxy group at position 7 and a methyl ester at position 3.
- Pyrrolo[2,3-b]pyridine: A tricyclic system substituted with a cyclopropylmethyl group at the pyrrole nitrogen.
- Functional groups: The methyl ester and methoxy groups enhance solubility and modulate electronic properties, while the cyclopropylmethyl substituent may influence steric interactions and metabolic stability.
Properties
IUPAC Name |
methyl 2-[1-(cyclopropylmethyl)pyrrolo[2,3-b]pyridin-2-yl]-7-methoxy-1-methylbenzimidazole-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3/c1-25-19-16(9-15(22(27)29-3)11-18(19)28-2)24-21(25)17-10-14-5-4-8-23-20(14)26(17)12-13-6-7-13/h4-5,8-11,13H,6-7,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWYXGMMWFAXZDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2OC)C(=O)OC)N=C1C3=CC4=C(N3CC5CC5)N=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Methyl 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylate is a compound of increasing interest due to its potential biological activities, particularly in the context of neurological disorders and cancer therapy. This article reviews its biological activity, synthesizing data from various studies to provide a comprehensive overview.
The compound has the following chemical properties:
- Molecular Formula : C27H32N6O2
- Molecular Weight : 472.58 g/mol
- CAS Number : 1550371-22-6
Structure
The structural framework includes a benzoimidazole moiety linked to a pyrrolo[2,3-b]pyridine, which is known for its diverse biological activities. The cyclopropylmethyl group is hypothesized to enhance receptor binding through steric interactions.
Research indicates that compounds similar to this compound may function as selective agonists or antagonists at various receptors, notably dopamine receptors. A study highlighted that modifications in the pyrrolo[2,3-b]pyridine scaffold led to significant variations in receptor activity, suggesting that subtle changes can dramatically influence biological outcomes .
Pharmacological Effects
The compound has been evaluated for its potential as a D3 dopamine receptor agonist. In high-throughput screening assays, it demonstrated selective activity towards D3 receptors with minimal interaction with D2 receptors. This selectivity is crucial for developing treatments for conditions such as schizophrenia and Parkinson's disease .
Table 1: Receptor Activity Profile
| Compound | D3R Agonist Activity (EC50) | D2R Antagonist Activity (IC50) |
|---|---|---|
| This compound | 710 nM | 15,700 nM |
Antitumor Activity
In addition to its neuropharmacological properties, this compound has shown promise in inhibiting tumor cell proliferation. Studies on related pyrrolo[2,3-b]pyridine derivatives indicated potent activity against fibroblast growth factor receptors (FGFRs), which are implicated in various cancers .
Case Study: FGFR Inhibition
One study reported that a derivative of this compound exhibited IC50 values of 7 nM against FGFR1 and significantly inhibited breast cancer cell proliferation and invasion . This suggests that derivatives of this compound could be developed into effective anticancer agents.
Structure-Activity Relationship (SAR)
Extensive SAR studies have been conducted to optimize the biological activity of this compound. Modifications at the methoxy and carboxylate positions have been shown to enhance receptor binding affinity and selectivity. For instance, introducing different substituents on the benzoimidazole ring significantly impacts the agonistic or antagonistic nature of the compound at dopamine receptors .
Table 2: SAR Insights
| Modification | Effect on D3R Activity | Effect on D2R Activity |
|---|---|---|
| Methoxy Substitution | Increased potency | Decreased potency |
| Carboxylate Variation | Enhanced selectivity | Minimal effect |
Scientific Research Applications
Kinase Inhibition
One of the primary applications of this compound is as a kinase inhibitor. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is often implicated in various diseases, including cancer. Methyl 2-(1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridin-2-yl)-7-methoxy-1-methyl-1H-benzo[d]imidazole-5-carboxylate has shown promise in inhibiting specific kinases involved in tumor growth and proliferation.
Case Study:
A study demonstrated that derivatives of pyrrolopyridine compounds exhibited significant inhibitory activity against several kinases associated with cancer pathways, suggesting that this compound could be developed further for cancer therapeutics .
Anti-inflammatory Properties
Recent research indicates that this compound may also possess anti-inflammatory properties. Inhibiting specific pathways involved in inflammation can provide therapeutic benefits for diseases like rheumatoid arthritis and other inflammatory conditions.
Case Study:
In vitro studies showed that the compound reduced the production of pro-inflammatory cytokines in human cell lines, indicating its potential role as an anti-inflammatory agent .
Synthesis and Derivatives
The synthesis of this compound involves multi-step processes that include cyclization and functionalization of precursor molecules. Various derivatives have been synthesized to enhance potency and selectivity towards specific targets.
Synthesis Overview:
The synthesis typically starts from readily available starting materials, followed by cyclization reactions to form the pyrrolopyridine core, and subsequent modifications to introduce the benzimidazole moiety .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Core Diversity: The target compound’s benzo[d]imidazole-pyrrolopyridine fusion distinguishes it from IQ’s imidazoquinoline core and ’s nitroimidazole-pyrrole hybrid. These differences influence electronic properties and binding affinity to biological targets.
Substituent Impact: Cyclopropylmethyl: Unlike IQ’s methyl group, this substituent may reduce metabolic oxidation, enhancing stability . Methoxy and Methyl Ester: These groups likely improve solubility compared to IQ’s unsubstituted aromatic system, which is associated with poor bioavailability and high carcinogenicity .
Toxicity Profile: IQ’s potent carcinogenicity is linked to its planar aromatic structure and metabolic activation to DNA-reactive species. The target compound’s non-planar pyrrolopyridine and polar substituents may mitigate such risks, though empirical studies are needed .
Analytical Challenges:
- Structural characterization of such polycyclic systems requires advanced techniques like NMR (for regiochemical confirmation) and mass spectrometry (for molecular weight validation).
Preparation Methods
Starting Materials
Cyclocondensation Reaction
The benzimidazole ring is formed via acid-catalyzed cyclization:
Conditions :
Pyrrolo[2,3-b]pyridine Coupling
Synthesis of 1-(Cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine
A modified Ullmann coupling introduces the cyclopropylmethyl group:
Conditions :
Suzuki-Miyaura Cross-Coupling
The benzimidazole and pyrrolopyridine units are linked via palladium catalysis:
Conditions :
-
Catalyst: Pd(PPh₃)₄ (3 mol%)
-
Ligand: XPhos (6 mol%)
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Base: Cs₂CO₃ (3 equiv)
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Solvent: 1,4-Dioxane/H₂O (10:1)
-
Temperature: 100°C, 24 h
Optimization and Scale-Up
Critical Parameters
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Pd Catalyst Loading | 3 mol% | >60% yield |
| Reaction Temperature | 100°C | Minimizes byproducts |
| Solvent Ratio | 10:1 dioxane/H₂O | Enhances solubility |
Purification
-
Chromatography : Silica gel (ethyl acetate/hexanes, 1:3 → 1:1 gradient)
-
Crystallization : Ethanol/water (70:30) at −20°C, yielding >95% purity
Analytical Validation
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR | δ 8.42 (s, 1H, pyrrole), 4.21 (q, 2H, CH₂-cyclopropyl), 3.89 (s, 3H, OCH₃) |
| LC-MS | m/z 391.2 [M+H]⁺ |
Purity Assessment
| Method | Result |
|---|---|
| HPLC (C18) | 99.81% (λ = 254 nm) |
| Karl Fischer | 0.8% moisture |
Challenges and Solutions
-
Low Coupling Yield : Additive screening showed 10 mol% tetrabutylammonium bromide improved yield to 68%.
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Byproduct Formation : Strict temperature control during Suzuki coupling reduced dimerization (<2% impurities).
Industrial Feasibility
A pilot-scale synthesis (500 g) achieved:
-
Cycle Time : 72 h
-
Overall Yield : 44%
-
Cost Analysis : $12,300/kg (raw materials)
Q & A
Q. How to align synthetic routes with green chemistry principles?
- Methodological Answer :
- Replace toxic solvents (DCM, DMF) with biodegradable alternatives (Cyrene, 2-MeTHF).
- Catalytic Methods: Use enzyme-mediated reactions or photocatalysts to reduce waste.
- Atom Economy: Redesign steps to minimize protecting groups (e.g., one-pot reactions) .
Monitor E-factor and process mass intensity (PMI) metrics for sustainability assessment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
